molecular formula C44H63N11O13 B13893531 (2S,5S,8S,11S,14S)-11-Benzyl-5-(3-guanidinoPropyl)-14-((2S,3R)-3-hydroxy-2-((S)-pyrrolidine-2-carboxamido)butanamido)-2-isobutyl-8-(4-nitrobenzyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazaheptadecane-1,17-dioic acid

(2S,5S,8S,11S,14S)-11-Benzyl-5-(3-guanidinoPropyl)-14-((2S,3R)-3-hydroxy-2-((S)-pyrrolidine-2-carboxamido)butanamido)-2-isobutyl-8-(4-nitrobenzyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazaheptadecane-1,17-dioic acid

Cat. No.: B13893531
M. Wt: 954.0 g/mol
InChI Key: OHIZVORKJVKXKL-UHFFFAOYSA-N
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Description

The compound “(2S,5S,8S,11S,14S)-11-Benzyl-5-(3-guanidinoPropyl)-14-((2S,3R)-3-hydroxy-2-((S)-pyrrolidine-2-carboxamido)butanamido)-2-isobutyl-8-(4-nitrobenzyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazaheptadecane-1,17-dioic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including guanidino, hydroxy, pyrrolidine, and nitrobenzyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Typical synthetic routes may include:

    Protection of Functional Groups: Protecting groups are used to prevent certain functional groups from reacting during specific steps of the synthesis.

    Coupling Reactions: Peptide coupling reactions to form amide bonds between amino acids and other components.

    Deprotection: Removal of protecting groups to reveal the desired functional groups.

    Purification: Techniques such as chromatography to purify the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve automated synthesizers and large-scale reactors to ensure high yield and purity. These methods may include:

    Solid-Phase Peptide Synthesis (SPPS): A common technique for synthesizing peptides and proteins.

    High-Performance Liquid Chromatography (HPLC): Used for purification and analysis of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Binding: Interacting with cell surface receptors to modulate cellular signaling pathways.

    Pathway Modulation: Affecting intracellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Similar in structure due to the presence of amide bonds and amino acid residues.

    Proteins: Larger macromolecules with similar functional groups.

    Small Molecule Inhibitors: Compounds with similar functional groups used to inhibit enzymes or receptors.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[4-carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H63N11O13/c1-24(2)21-34(43(65)66)53-38(60)30(12-8-20-48-44(45)46)49-40(62)33(23-27-13-15-28(16-14-27)55(67)68)52-41(63)32(22-26-9-5-4-6-10-26)51-39(61)31(17-18-35(57)58)50-42(64)36(25(3)56)54-37(59)29-11-7-19-47-29/h4-6,9-10,13-16,24-25,29-34,36,47,56H,7-8,11-12,17-23H2,1-3H3,(H,49,62)(H,50,64)(H,51,61)(H,52,63)(H,53,60)(H,54,59)(H,57,58)(H,65,66)(H4,45,46,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIZVORKJVKXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H63N11O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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